1,3-Dioxonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxonan-2-one is a cyclic carbonate with the molecular formula C_5H_8O_3 It is a member of the dioxane family, which are heterocyclic organic compounds containing two oxygen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxonan-2-one can be synthesized through several methods. One common approach involves the reaction of carbonyl compounds with diols in the presence of a catalyst. For example, the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst can yield this compound . Another method involves the use of photo-aerobic selenium-π-acid multicatalysis, which activates the C=C double bond of homoallylic carbonic acid esters using ambient air as the sole oxidant and visible light as the energy source .
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient catalytic systems to ensure high yields and purity. The use of strong bases in the presence of carbon dioxide and elemental iodine has been reported to furnish the corresponding iodocarbonates, which can then be cyclized to form this compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxonan-2-one undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: The compound can undergo substitution reactions with nucleophiles such as organolithium reagents or Grignard reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents (e.g., KMnO_4), reducing agents (e.g., hydrogen gas with nickel catalysts), and nucleophiles (e.g., organolithium reagents) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1,3-Dioxonan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dioxonan-2-one involves its ability to undergo various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with carbonyl groups and participation in cyclization reactions .
Comparison with Similar Compounds
1,3-Dioxonan-2-one can be compared with other similar compounds, such as 1,3-dioxolan-2-one and 1,3-dioxane:
1,3-Dioxolan-2-one: This compound has a five-membered ring and is used as a solvent and in the synthesis of polycarbonates.
1,3-Dioxane: This compound has a six-membered ring and is used as a solvent and in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific ring structure and reactivity, which make it suitable for a wide range of applications in different fields.
Properties
CAS No. |
4437-87-0 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1,3-dioxonan-2-one |
InChI |
InChI=1S/C7H12O3/c8-7-9-5-3-1-2-4-6-10-7/h1-6H2 |
InChI Key |
ANLVEXKNRYNLDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCOC(=O)OCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.